methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
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Overview
Description
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including an indole, an imidazole, and a thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thioether Formation: The indole derivative is then reacted with a thioether reagent, such as 2-bromoethyl methyl sulfide, under basic conditions to form the thioether linkage.
Imidazole Ring Formation: The thioether intermediate is then subjected to cyclization with an appropriate reagent, such as glyoxal, to form the imidazole ring.
Final Esterification: The final step involves esterification with methyl chloroacetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the indole and imidazole rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide, ether derivatives.
Scientific Research Applications
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical structures.
Material Science: The unique electronic properties of the indole and imidazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and imidazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate: Lacks the p-tolyl group, which may affect its electronic properties and reactivity.
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate: Contains a phenyl group instead of a p-tolyl group, which may influence its steric and electronic characteristics.
Uniqueness
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is unique due to the presence of both the indole and imidazole rings, as well as the thioether linkage
Properties
IUPAC Name |
methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-16-7-9-18(10-8-16)20-13-24-23(26(20)14-22(28)29-2)30-15-21(27)25-12-11-17-5-3-4-6-19(17)25/h3-10,13H,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAPVRMGRLKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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